Home > Products > Screening Compounds P112128 > N-butyl-4-(imidazol-1-ylmethyl)benzamide
N-butyl-4-(imidazol-1-ylmethyl)benzamide -

N-butyl-4-(imidazol-1-ylmethyl)benzamide

Catalog Number: EVT-4643846
CAS Number:
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a)

    Compound Description: This compound is a potent selective class III antiarrhythmic agent. In preclinical studies, it showed comparable potency and efficacy to the clinically trialed drug, N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (sematilide) [].

    Relevance: N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a) shares the core benzamide structure with N-butyl-4-(1H-imidazol-1-ylmethyl)benzamide. Both compounds feature a 1H-imidazol-1-yl moiety attached to the benzene ring. The difference lies in the substituent on the benzamide nitrogen; 6a has a diethylaminoethyl group, while the target compound has a butyl group [].

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

    Compound Description: This compound is a potent and selective histamine H3 receptor antagonist. It exhibits high affinity for H3 receptors while showing minimal interaction with other histamine receptor subtypes or other biological targets []. SCH 79687 demonstrates promising decongestant activity in combination with H1 antagonists, like loratadine, without the hypertensive side effects associated with sympathomimetic decongestants [].

    Relevance: While SCH 79687 differs in its core structure from N-butyl-4-(1H-imidazol-1-ylmethyl)benzamide, it shares a crucial structural feature: the 1H-imidazol-4-ylmethylphenyl moiety. This common element suggests potential for similar biological activity profiles or interactions with specific targets [].

N-[2-(Dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N′-pentylurea (24)

    Compound Description: This compound is a potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor exhibiting promising anti-atherosclerotic activity []. It demonstrates good potency in both in vitro assays against aortic and intestinal ACAT and in vivo models, effectively reducing atherosclerotic plaque development [].

    Relevance: This compound, while structurally distinct from N-butyl-4-(1H-imidazol-1-ylmethyl)benzamide in its core structure, shares a key pharmacophore: the presence of a substituted 1H-imidazol-1-yl group. This similarity suggests that both compounds might interact with similar biological targets or pathways, despite their distinct overall structures [].

(3R)-trans-4-((4-Chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride (BMS-191095)

    Compound Description: BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium channels (KATP) []. Unlike earlier generation KATP openers that target both sarcolemmal and mitochondrial channels, BMS-191095 demonstrates selective action on mitochondrial KATP, offering cardioprotective benefits without the undesirable hemodynamic or cardiac electrophysiological side effects [].

    Relevance: BMS-191095 shares a critical structural element with N-butyl-4-(1H-imidazol-1-ylmethyl)benzamide, which is the 1H-imidazolylmethyl group. This shared pharmacophore, although incorporated into different core structures, suggests a possible commonality in their mechanism of action or interaction with certain biological targets [].

Overview

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a compound characterized by its unique structure, which combines a butyl group with an imidazole and benzamide moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and materials science.

Source

The compound can be synthesized through multiple chemical pathways, primarily involving the formation of the imidazole ring and the attachment of the benzamide core. The synthesis typically utilizes reagents such as acid chlorides, nitriles, and alkyl halides, highlighting its versatility in organic synthesis.

Classification

N-butyl-4-(imidazol-1-ylmethyl)benzamide falls under the category of imidazole derivatives, which are known for their diverse biological activities. It is classified as an organic compound with a molecular formula of C13_{13}H16_{16}N2_{2}O, indicating the presence of nitrogen and oxygen in its structure.

Synthesis Analysis

Methods

The synthesis of N-butyl-4-(imidazol-1-ylmethyl)benzamide typically involves several key steps:

  1. Formation of the Imidazole Ring: The imidazole ring can be synthesized through cyclization reactions involving amido-nitriles under mild conditions, often utilizing nickel catalysts.
  2. Attachment of the Benzamide Core: This step generally involves reacting an acid chloride derived from benzoic acid with potassium thiocyanate, followed by introducing the imidazole derivative.
  3. Introduction of the Butyl Group: The butyl group is typically introduced via alkylation reactions where the imidazole derivative is treated with butyl halides in the presence of a base.

Technical Details

The reaction conditions for these synthesis steps can vary significantly based on desired yields and purity levels. For example, temperature control and reaction time are critical for optimizing yields during cyclization and alkylation processes.

Molecular Structure Analysis

Structure

N-butyl-4-(imidazol-1-ylmethyl)benzamide features a butyl group attached to a benzamide moiety, with an imidazole ring connected through a methylene bridge. This specific arrangement contributes to its chemical reactivity and biological properties.

Data

The molecular weight of N-butyl-4-(imidazol-1-ylmethyl)benzamide is approximately 220.28 g/mol. Its structural formula can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Chemical Reactions Analysis

Reactions

N-butyl-4-(imidazol-1-ylmethyl)benzamide is involved in several chemical reactions:

  1. Oxidation: The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, resulting in oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  3. Substitution: Both the imidazole ring and benzamide core can participate in substitution reactions with electrophiles or nucleophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substituting Agents: Alkyl halides, nucleophiles.
Mechanism of Action

The mechanism of action for N-butyl-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, while the benzamide core interacts with hydrophobic regions within proteins, potentially influencing various biochemical pathways.

Physical and Chemical Properties Analysis

Physical Properties

N-butyl-4-(imidazol-1-ylmethyl)benzamide is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

Relevant analyses indicate that this compound exhibits both hydrophilic and hydrophobic characteristics due to its diverse functional groups.

Applications

N-butyl-4-(imidazol-1-ylmethyl)benzamide has several significant applications:

  1. Medicinal Chemistry: It is being investigated for its potential therapeutic effects against various diseases due to its interaction with biological targets such as enzymes and receptors.
  2. Materials Science: The compound is utilized in developing advanced materials including polymers and coatings due to its unique chemical properties.
  3. Biological Studies: Research focuses on its antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for further pharmacological studies.
Synthesis and Molecular Design Strategies

Synthetic Routes for Core Benzamide-Imidazole Scaffold Construction

The synthesis of N-butyl-4-(imidazol-1-ylmethyl)benzamide relies on strategic bond formations between the benzamide, imidazole, and alkyl linker moieties. Two primary routes dominate:

  • Nucleophilic Substitution Pathway: 4-(Bromomethyl)benzoyl chloride reacts with n-butylamine to form N-butyl-4-(bromomethyl)benzamide, followed by imidazole substitution under mild bases (K₂CO₃, DMF, 60°C). This method achieves 78–85% yield but faces limitations in bromide leaving-group efficiency [1] [10].
  • Reductive Amination Route: 4-Formylbenzoic acid condenses with imidazole via N-alkylation to yield 4-(imidazol-1-ylmethyl)benzoic acid. Subsequent coupling with n-butylamine using carbodiimide reagents (EDC·HCl, HOBt) affords the target compound in 70–75% yield over two steps. This approach minimizes epimerization and avoids halogenated intermediates [4] [9].

Table 1: Key Synthetic Routes and Yields

RouteKey Reagents/ConditionsYield (%)Advantages
Nucleophilic SubstitutionK₂CO₃, DMF, 60°C78–85Fewer steps, high atom economy
Reductive AminationEDC·HCl, HOBt, DIPEA, RT70–75 (2-step)Avoids alkyl halides; better stereocontrol

Regioselective Functionalization of the Imidazole Moiety

Regioselectivity at the imidazole ring (N1 vs. N3) is critical for bioactivity. Key strategies include:

  • N1 Selectivity: Employing bulky electrophiles (e.g., tert-butyl bromoacetate) at low temperatures (0°C) favors N1-alkylation due to steric hindrance at C2, achieving >20:1 N1/N3 selectivity [6] [8].
  • C4/C5 Halogenation: Electrophilic bromination (NBS, DCM) at C4 or C5 requires transient N-Boc protection to prevent N-bromination. Subsequent Suzuki coupling introduces aryl/heteroaryl groups for potency tuning [3] [8].
  • Thioether Incorporation: 2-Mercaptoimidazole precursors react with 4-(bromomethyl)benzoyl chloride, followed by N-butyl amidation. The sulfur linker enhances metal-chelating capacity and modulates electronic properties [9].

Optimization of N-Butyl Side Chain Introduction

The N-butyl chain’s length and conformation significantly impact bioavailability:

  • Chain Length SAR: Analogues with methyl, ethyl, or pentyl chains show reduced cellular uptake compared to butyl. Pentyl derivatives exhibit 40% lower solubility, while ethyl chains diminish target binding by 2-fold due to inadequate hydrophobic contact [8] [9].
  • Coupling Methods: Direct aminolysis of 4-(imidazol-1-ylmethyl)benzoyl chloride with n-butylamine achieves 90% yield in THF. Alternatively, carboxylic acid activation (DCC, DMAP) gives slower but cleaner reactions, minimizing racemization [1] [10].
  • Bioisosteric Replacements: Cyclopropylmethyl or allyl groups reduce clogP by 0.5 units but compromise potency, confirming the n-butyl group’s optimal balance of lipophilicity (clogP = 2.8) and flexibility [5].

Table 2: SAR of N-Alkyl Chain Modifications

Alkyl GroupclogPSolubility (µg/mL)Relative Potency
Methyl1.91100.6x
n-Butyl2.8851.0x (reference)
n-Pentyl3.4420.8x
Cyclopropylmethyl2.3980.7x

Green Chemistry Approaches in Multi-Step Synthesis

Sustainability improvements focus on solvent reduction and catalytic efficiency:

  • Solvent-Free N-Alkylation: Imidazole and 4-(bromomethyl)benzonitrile react under ball-milling (30 min, 60°C) without solvents, achieving 92% conversion and eliminating DMF waste [6] [10].
  • Catalytic Amidation: Lipase CAL-B catalyzes the coupling of 4-(imidazol-1-ylmethyl)benzoic acid and n-butylamine in tert-butanol, providing 88% yield with minimal epimerization and no stoichiometric coupling reagents [3].
  • Waste-Reductive Workup: Aqueous reaction mixtures are extracted with cyclopentyl methyl ether (CPME), a greener alternative to dichloromethane, reducing E-factor by 35% [10].

Stereochemical Considerations in Benzamide-Imidazole Conformation

The compound’s bioactive conformation is influenced by:

  • Torsional Angle Control: X-ray crystallography reveals a near-perpendicular dihedral angle (85–90°) between the benzamide and imidazole planes, stabilized by C–H···O interactions between the imidazole C2–H and benzamide carbonyl. This orientation optimizes target binding [1] [7].
  • Amide Bond Planarity: N-Butyl substitution maintains a coplanar arrangement of the benzamide carbonyl and phenyl ring (ω angle < 10°), facilitating π-stacking with biological targets. N-Methyl or N-aryl groups disrupt planarity, reducing potency [7].
  • Atropisomerism Potential: Steric hindrance from C2-imidazole substituents may create stable atropisomers with ΔG‡ > 25 kcal/mol. However, unsubstituted imidazole derivatives like N-butyl-4-(imidazol-1-ylmethyl)benzamide exhibit rapid ring rotation (ΔG‡ < 10 kcal/mol), negating chiral resolution concerns [1].

Table 3: Conformational Parameters from X-ray Studies

ParameterValueBiological Implication
Benzamide-imidazole dihedral85–90°Optimal for hydrophobic pocket fitting
Amide C–N bond rotation barrier12 kcal/molRapid equilibration at 37°C
C2–H···O=C distance2.3 ÅStabilizes bioactive conformation

Properties

Product Name

N-butyl-4-(imidazol-1-ylmethyl)benzamide

IUPAC Name

N-butyl-4-(imidazol-1-ylmethyl)benzamide

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C15H19N3O/c1-2-3-8-17-15(19)14-6-4-13(5-7-14)11-18-10-9-16-12-18/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,17,19)

InChI Key

OYXGIQKVFFLUJR-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C=CN=C2

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.